molecular formula C18H17NO2 B2592698 methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate CAS No. 1400539-86-7

methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate

Cat. No.: B2592698
CAS No.: 1400539-86-7
M. Wt: 279.339
InChI Key: QTJLQDOFWNIESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a methyl ester group at the 3-position of the indole ring and a 4-methylbenzyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the indole-3-carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indole-3-methanol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Lacks the methyl ester and 4-methylbenzyl groups.

    1-Benzyl-1H-indole-3-carboxylate: Similar structure but without the 4-methyl group on the benzyl ring.

    Methyl 1H-indole-3-carboxylate: Lacks the 4-methylbenzyl group.

Uniqueness

Methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate is unique due to the presence of both the methyl ester and the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. These structural features can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

methyl 1-[(4-methylphenyl)methyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)11-19-12-16(18(20)21-2)15-5-3-4-6-17(15)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJLQDOFWNIESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.